molecular formula C9H10N2OS B8614943 7-Amino-4-methyl-4h-benzo[1,4]thiazin-3-one

7-Amino-4-methyl-4h-benzo[1,4]thiazin-3-one

Cat. No. B8614943
M. Wt: 194.26 g/mol
InChI Key: MBSIQMBTBAVBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-4-methyl-4h-benzo[1,4]thiazin-3-one is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Amino-4-methyl-4h-benzo[1,4]thiazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-4-methyl-4h-benzo[1,4]thiazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Amino-4-methyl-4h-benzo[1,4]thiazin-3-one

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

7-amino-4-methyl-1,4-benzothiazin-3-one

InChI

InChI=1S/C9H10N2OS/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3

InChI Key

MBSIQMBTBAVBSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC2=C1C=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-dihydro-4-methyl-7-nitro-2H-1,4-benzothiazin-3-one (4.50 g, 20.07 mmol) in EtOH (100 mL) and water (50 mL) is added ammonium chloride (10.76 g, 200.7 mmol). To this mixture is added iron (3.37 g, 60.21 mmol) in 3 equal portions. The resulting mixture is heated to 80° C. for 2 h at which time the reaction is cooled to room temperature. This mixture is filtered and the filtrate is concentrated under reduced pressure and extracted with EtOAc (3×50 mL). The organic phase is washed with water and saline, dried over MgSO4, and concentrated under reduced pressure to give the title compound (for reference see DE 19802239) as a dark brown oil (3.60 g, 93%), MS m/z 195.5 (M+H)+.
Name
3,4-dihydro-4-methyl-7-nitro-2H-1,4-benzothiazin-3-one
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
10.76 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.37 g
Type
catalyst
Reaction Step Two
Yield
93%

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